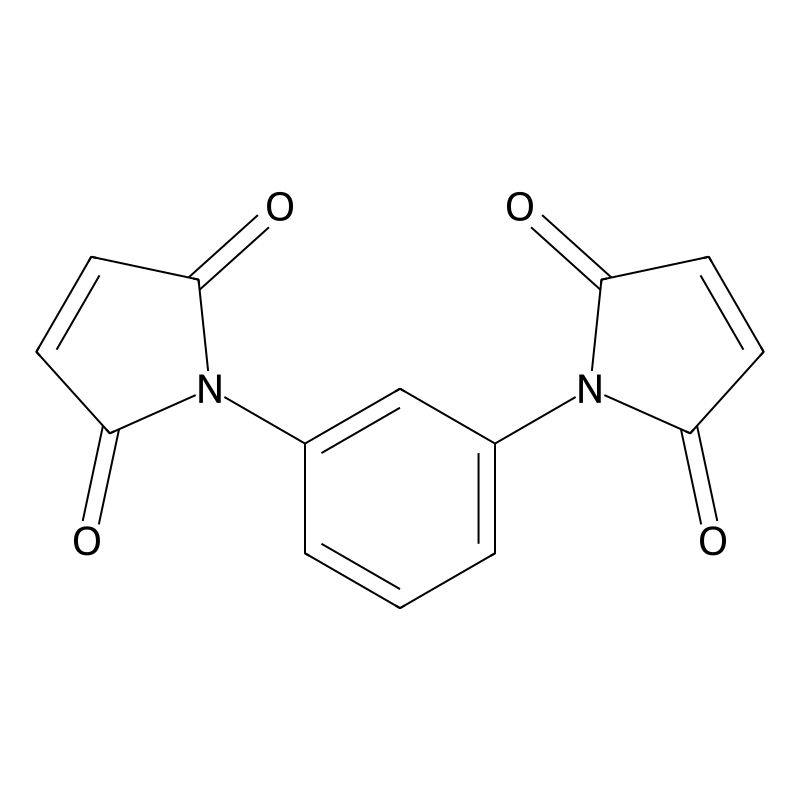N,N'-1,3-Phenylenedimaleimide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Heat resistance
PDM exhibits excellent thermal stability, making it a potential candidate for high-temperature applications. Source: ChemicalBook:
Crosslinking agent
PDM can form covalent bonds with polymers, acting as a curing agent. This property is valuable in the development of thermoset resins and composites for various industrial applications. Source: Sigma-Aldrich:
Adhesion promotion
PDM can improve adhesion between rubber and substrates like tire cords. This enhanced adhesion leads to improved mechanical properties of rubber products. Source: ChemicalBook:
Research efforts are ongoing to explore the potential of N,N'-1,3-Phenylenedimaleimide in various scientific fields, including:
Development of high-performance polymers
Researchers are investigating the use of PDM as a crosslinking agent in the synthesis of heat-resistant and flame-retardant polymers.
Adhesive formulations
Studies are exploring the potential of PDM to improve adhesion strength and durability in various bonding applications.
Composite materials
N,N'-1,3-Phenylenedimaleimide is being examined as a component in composite materials to enhance their mechanical properties and thermal stability.
N,N'-1,3-Phenylenedimaleimide is an organic compound with the molecular formula and a molecular weight of approximately 268.22 g/mol. This compound is characterized by the presence of two maleimide groups attached to a phenylene ring, making it part of the class of bismaleimides. It is known for its high thermal stability and excellent mechanical properties, which make it suitable for various industrial applications, particularly in the field of polymer chemistry and composite materials .
- Diels-Alder Reactions: It can participate in Diels-Alder cycloadditions due to the reactive double bonds in the maleimide groups.
- Polymerization: The compound can polymerize with other compounds, forming thermosetting resins that are useful in high-performance applications.
- Hydrolysis: Under certain conditions, it may hydrolyze to form maleic acid and phenylenediamine .
The biological activity of N,N'-1,3-Phenylenedimaleimide has been studied with respect to its toxicity and potential health effects:
- Toxicity: Acute toxicity studies have shown that this compound has an LD50 (lethal dose for 50% of the population) of approximately 250 mg/kg in mice and 1,370 mg/kg in rats when administered orally .
- Irritation and Sensitization: It is classified as a skin irritant and a skin sensitizer, indicating that it may cause allergic reactions upon contact with skin .
The synthesis of N,N'-1,3-Phenylenedimaleimide typically involves the reaction of m-phenylenediamine with maleic anhydride. A common method includes the following steps:
- Dissolution: m-Phenylenediamine is dissolved in ethyl acetate.
- Addition of Maleic Anhydride: Maleic anhydride is added to the solution while maintaining a temperature between 40°C and 50°C.
- Reaction Time: The mixture is allowed to react for 0.5 to 3 hours.
- Phase Transfer Catalyst: A phase transfer catalyst (such as polyethylene glycol) is added, followed by acetic anhydride.
- Final Steps: The reaction mixture is heated again for an additional 0.5 to 3 hours, after which solvents are evaporated, and the product is isolated through centrifugation and drying .
N,N'-1,3-Phenylenedimaleimide finds applications in various fields:
- Composite Materials: It is used as a matrix material in high-performance composites due to its thermal stability and mechanical properties.
- Adhesives: The compound serves as a component in adhesives that require high strength and resistance to heat.
- Coatings: It is utilized in coatings that need durability under extreme conditions .
Interaction studies involving N,N'-1,3-Phenylenedimaleimide focus on its reactivity with other chemical species:
- Reactivity with Amines: The compound can react with amines to form cross-linked networks, enhancing material properties.
- Compatibility with Polymers: Studies have shown that it can be blended with various polymers to improve their thermal and mechanical properties .
Several compounds share structural similarities with N,N'-1,3-Phenylenedimaleimide. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N,N'-Bismaleimidobenzene | Bismaleimide | Higher thermal stability than typical maleimides |
| N,N'-Diethylmaleimide | Maleimide | Lower melting point; less stable than phenylenedimide |
| N,N'-Phenylene bisacrylamide | Bisacrylamide | Used primarily in polymerization processes |
| N,N'-Bis(2-hydroxyethyl)maleimide | Hydroxyethyl maleimide | Functionalized for better solubility |
N,N'-1,3-Phenylenedimaleimide stands out due to its exceptional thermal stability and mechanical strength compared to these similar compounds, making it particularly valuable in high-performance applications .
Purity
Physical Description
XLogP3
Exact Mass
Appearance
Storage
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 7 of 853 companies. For more detailed information, please visit ECHA C&L website;
Of the 23 notification(s) provided by 846 of 853 companies with hazard statement code(s):;
H302 (94.09%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (85.22%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H317 (12.29%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (12.41%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (98.23%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Corrosive;Acute Toxic;Irritant
Other CAS
Wikipedia
General Manufacturing Information
All other basic organic chemical manufacturing
Rubber product manufacturing
Synthetic rubber manufacturing
Transportation equipment manufacturing
1H-Pyrrole-2,5-dione, 1,1'-(1,3-phenylene)bis-: ACTIVE








